molecular formula C11H11NO B3406448 N-(but-3-yn-1-yl)benzamide CAS No. 323581-08-4

N-(but-3-yn-1-yl)benzamide

Cat. No. B3406448
CAS RN: 323581-08-4
M. Wt: 173.21 g/mol
InChI Key: FIPALZYJBUSCCI-UHFFFAOYSA-N
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Description

“N-(but-3-yn-1-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acids and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .


Molecular Structure Analysis

The molecular structure of “N-(but-3-yn-1-yl)benzamide” can be determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

Benzamide compounds can undergo various chemical reactions. For example, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(but-3-yn-1-yl)benzamide” can be determined using various methods such as MS, high resolution (HR)-MS, IR, 1H- and 13C-NMR .

Mechanism of Action

Target of Action

N-(but-3-yn-1-yl)benzamide, also known as Benzamide, N-3-butynyl- (9CI), primarily targets the serotonergic system . This system plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire. The compound’s interaction with this system suggests its potential use in treating disorders related to these functions.

Mode of Action

The compound interacts with its targets by modulating the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors . The modulation of these receptors is associated with antidepressant-like effects .

Biochemical Pathways

The compound affects the biochemical pathways related to the serotonergic system . It is involved in the modulation of serotonin, a key neurotransmitter in this system. The compound’s effect on this system can lead to changes in various physiological functions, from mood regulation to gastrointestinal motility.

Pharmacokinetics

It is known that the compound exhibits a low potential for inducing acute toxicity in adult female swiss mice .

Result of Action

The primary result of N-(but-3-yn-1-yl)benzamide’s action is an antidepressant-like effect . This effect is observed in both the forced swimming test (FST) and tail suspension test (TST), common behavioral tests used to evaluate antidepressant-like activity .

Action Environment

The action of N-(but-3-yn-1-yl)benzamide can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances that interact with the serotonergic system . .

Safety and Hazards

The safety information and hazards associated with “N-(but-3-yn-1-yl)benzamide” can be found in its Material Safety Data Sheet (MSDS) .

Future Directions

Benzamide derivatives have potential for further development in various fields. For example, they can be used in the synthesis of therapeutic agents . Additionally, novel benzamide compounds can be designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .

properties

IUPAC Name

N-but-3-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPALZYJBUSCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443954
Record name N-(But-3-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(but-3-yn-1-yl)benzamide

CAS RN

323581-08-4
Record name N-(But-3-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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